molecular formula C10H10N2O2 B13322936 3-(Aminomethyl)-1H-indole-5-carboxylic acid

3-(Aminomethyl)-1H-indole-5-carboxylic acid

Cat. No.: B13322936
M. Wt: 190.20 g/mol
InChI Key: HKTMQSCZLHBTJB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an aminomethyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1H-indole-5-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Functional Group Introduction: The aminomethyl group can be introduced through a reductive amination process. This involves the reaction of an indole derivative with formaldehyde and a suitable amine under reducing conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods focus on maximizing yield, purity, and cost-effectiveness. Common industrial techniques include:

    Catalytic Hydrogenation:

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the aminomethyl group can yield aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can produce alcohols or aldehydes.

    Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Aminomethyl)-1H-indole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)phenylboronic acid hydrochloride: This compound also features an aminomethyl group but differs in its core structure.

    Aminomethylphosphonic acid: Another compound with an aminomethyl group, but with a phosphonic acid moiety instead of a carboxylic acid.

Uniqueness

3-(Aminomethyl)-1H-indole-5-carboxylic acid is unique due to its indole core, which imparts distinct chemical and biological properties. The combination of the aminomethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(aminomethyl)-1H-indole-5-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c11-4-7-5-12-9-2-1-6(10(13)14)3-8(7)9/h1-3,5,12H,4,11H2,(H,13,14)

InChI Key

HKTMQSCZLHBTJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CN2)CN

Origin of Product

United States

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